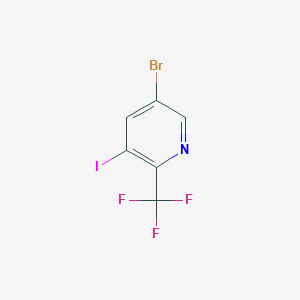

5-Bromo-3-iodo-2-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of halogen-substituted pyridines, like 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine, involves palladium-catalyzed cross-coupling reactions, among other methodologies. These reactions allow for the efficient introduction of various substituents on the pyridine ring, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science (Goodby et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine has been studied through various spectroscopic techniques and theoretical calculations, including density functional theory (DFT). These studies provide insights into the optimized geometric structure, vibrational frequencies, and chemical shift values, contributing to a deeper understanding of the compound's electronic and structural properties (Vural & Kara, 2017).

Chemical Reactions and Properties

The compound's reactivity has been explored in the context of its interactions with other chemicals. For example, the study of halopyridines reveals their potential as valuable intermediates in medicinal chemistry, providing a basis for the synthesis of pentasubstituted pyridines with diverse functionalities (Wu et al., 2022). This highlights the compound's versatility in chemical synthesis and its importance in developing novel pharmaceuticals and materials.

Physical Properties Analysis

The physical properties of 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine, such as melting point, boiling point, and solubility, are crucial for its handling and application in various scientific domains. While specific studies on this compound's physical properties were not identified, the general approach involves experimental measurements and computational predictions to determine these properties, facilitating its practical use in research and industry.

Chemical Properties Analysis

The chemical properties of 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine, including its reactivity, stability, and interactions with other molecules, are central to its applications in chemistry and related fields. Its halogen substituents play a significant role in its reactivity, enabling various chemical transformations and applications in organic synthesis (Cottet et al., 2004).

Scientific Research Applications

Spectroscopic and Structural Characterization

5-Bromo-3-iodo-2-(trifluoromethyl)pyridine has been the subject of various scientific research efforts, particularly in the fields of spectroscopy and structural characterization. Vural and Kara (2017) utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies to perform a detailed spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine. The study also explored the compound's non-linear optical (NLO) properties and its interaction with pBR322 plasmid DNA, indicating its potential in molecular biology applications and material science (Vural & Kara, 2017).

Chemical Synthesis and Functionalization

In the realm of chemical synthesis and functionalization, research has shown that derivatives of trifluoromethyl-substituted pyridines, similar to 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine , can be efficiently synthesized and further functionalized. Cottet et al. (2004) described the metalation and subsequent functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, leading to the creation of diverse carboxylic acids, showcasing the compound's versatility in chemical synthesis (Cottet et al., 2004).

Biological Activities

The biological activities of compounds structurally similar to 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine have also been explored. Variya et al. (2019) synthesized and characterized sulfonamide derivatives linked to a structurally similar compound, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, and evaluated their antimicrobial and antioxidant properties. This study highlights the compound's potential in developing new antimicrobial and antioxidant agents (Variya, Panchal, & Patel, 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-bromo-3-iodo-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-3-1-4(11)5(12-2-3)6(8,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLZUSYHTIPKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-2-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)

![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)

![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)

![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)